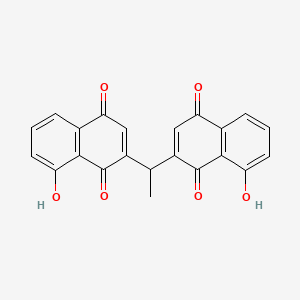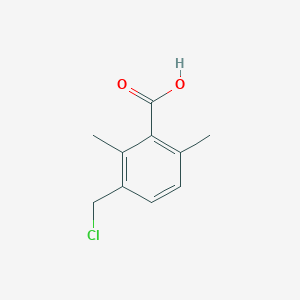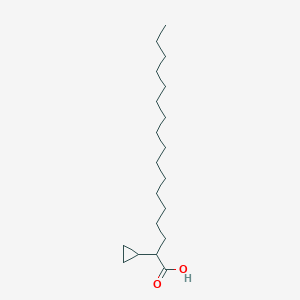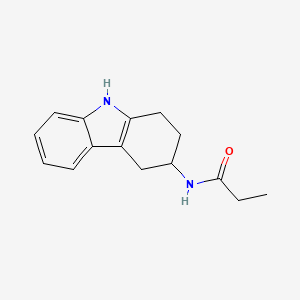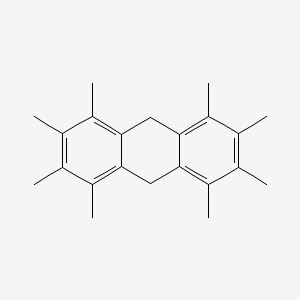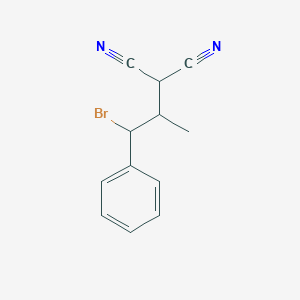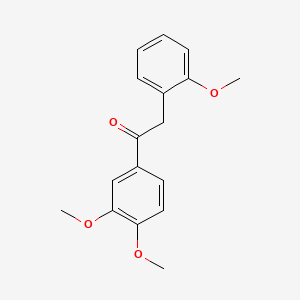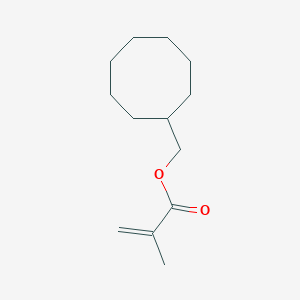
Cyclooctylmethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctylmethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C14H24O2. It is an ester derived from the reaction of cyclooctylmethanol and methacrylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooctylmethyl 2-methylprop-2-enoate can be synthesized through the esterification reaction between cyclooctylmethanol and methacrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctylmethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclooctylmethyl 2-methylprop-2-enoate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of cyclooctylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes free radical polymerization to form long-chain polymers. In biological systems, it may interact with cellular membranes and proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: Another ester used in polymer synthesis.
Ethyl methacrylate: Similar in structure and used in similar applications.
Butyl methacrylate: Used in the production of polymers with different properties.
Uniqueness
Cyclooctylmethyl 2-methylprop-2-enoate is unique due to its cyclooctyl group, which imparts specific steric and electronic properties to the compound. This uniqueness allows for the synthesis of polymers with distinct mechanical and thermal properties compared to those derived from other methacrylate esters .
Eigenschaften
CAS-Nummer |
152950-93-1 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
cyclooctylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-11(2)13(14)15-10-12-8-6-4-3-5-7-9-12/h12H,1,3-10H2,2H3 |
InChI-Schlüssel |
CUTKJCCOIRJSKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
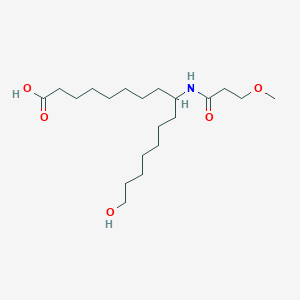
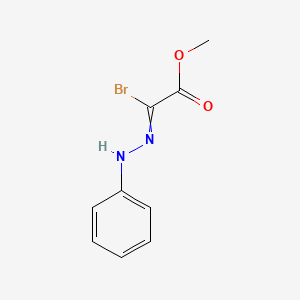
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
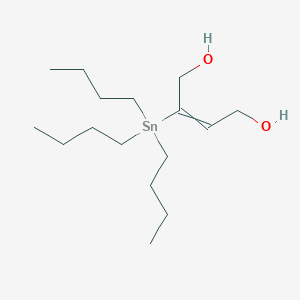
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
